6-[2-(4-methoxyphenyl)vinyl]-3-(4-morpholinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
The compound 6-[2-(4-methoxyphenyl)vinyl]-3-(4-morpholinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole belongs to the triazolo-thiadiazole class of heterocyclic compounds, which are renowned for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Its structure features a fused triazole-thiadiazole core substituted with a 4-methoxyphenylvinyl group at position 6 and a morpholinylmethyl group at position 2. These substituents are critical for modulating solubility, bioavailability, and target interactions.
Properties
IUPAC Name |
4-[[6-[(E)-2-(4-methoxyphenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2S/c1-23-14-5-2-13(3-6-14)4-7-16-20-22-15(18-19-17(22)25-16)12-21-8-10-24-11-9-21/h2-7H,8-12H2,1H3/b7-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHTABYPSLNCYTJ-QPJJXVBHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=NN3C(=NN=C3S2)CN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C2=NN3C(=NN=C3S2)CN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-[2-(4-methoxyphenyl)vinyl]-3-(4-morpholinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a member of the triazole-thiadiazole class of compounds known for their diverse biological activities. This article provides a comprehensive overview of its biological activity , focusing on its antitumor , antioxidant , and anti-diabetic properties based on recent research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C₁₆H₁₅N₄O₂S
- Molecular Weight : 340.42 g/mol
- Density : 1.44 g/cm³
Antitumor Activity
Recent studies have demonstrated that derivatives of triazolo-thiadiazole compounds exhibit significant antitumor activity. For instance, a study conducted by researchers at the National Cancer Institute (NCI) assessed the anticancer potential of various derivatives against 60 cancer cell lines, including leukemia and breast cancer cells.
Key Findings:
- The compound exhibited high levels of cytotoxicity against several cancer cell lines.
- Specific derivatives showed enhanced activity against MDA-MB-468 breast cancer cells when substituents were modified, indicating structure-activity relationships (SAR) that could guide further development of more potent anticancer agents .
Antioxidant Activity
The antioxidant properties of this compound were evaluated using the DPPH free radical scavenging method.
Results:
- Among synthesized derivatives, one compound demonstrated an IC50 value of 16.97 µg/ml , indicating significant free radical scavenging ability.
- Other derivatives also showed promising antioxidant activities with IC50 values ranging from 18.78 to 21.40 µg/ml , suggesting potential applications in oxidative stress-related conditions .
Anti-Diabetic Activity
The anti-diabetic potential was assessed using a streptozotocin-induced model in albino rats.
Observations:
- The compound exhibited a 59.15% reduction in blood glucose levels , showcasing its efficacy as a hypoglycemic agent.
- This suggests potential therapeutic applications in managing diabetes mellitus through modulation of glucose metabolism .
Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antitumor | High cytotoxicity against multiple cancer lines | |
| Antioxidant | IC50 values between 16.97 - 21.40 µg/ml | |
| Anti-Diabetic | 59.15% reduction in blood glucose levels |
Case Studies and Experimental Approaches
- Antitumor Study : The synthesis and evaluation of various derivatives were performed using in vitro assays on cancer cell lines to determine their efficacy and mechanism of action.
- Antioxidant Evaluation : DPPH assay was utilized to quantify the free radical scavenging ability of the synthesized compounds.
- Diabetic Model Testing : In vivo studies on diabetic rats helped establish the anti-diabetic properties through blood glucose monitoring.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structural analogs and their distinguishing features:
Key Structural Insights :
- Methoxy Groups : The presence of 4-methoxyphenyl in the target compound and ’s analogs correlates with enhanced antibacterial and enzyme inhibitory activities, likely due to improved electron-donating effects and membrane penetration .
- Morpholinylmethyl vs. Pyridinyl : The morpholine ring in the target compound may confer better solubility compared to pyridine-based substituents (e.g., ), which are more lipophilic and could affect bioavailability .
Pharmacological Activities
Antifungal Potential :
- The target compound’s molecular docking studies against 14-α-demethylase lanosterol (PDB: 3LD6) suggest a mechanism akin to azole antifungals. This is supported by , where triazolo-thiadiazoles with 4-methoxyphenyl groups showed promising interactions with fungal enzymes .
Anti-inflammatory and Ulcerogenic Profiles :
- Compounds like 3b and 3c (), featuring naphthoxyacetic acid substituents, demonstrated potent anti-inflammatory activity with reduced gastrointestinal toxicity compared to naproxen. This highlights the role of bulky aryl groups in mitigating ulcerogenic effects .
Antibacterial and Anticancer Activity :
Q & A
Q. What are the recommended synthetic routes for preparing this triazolo-thiadiazole derivative, and how do reaction conditions influence yield?
- Methodological Answer: The compound’s synthesis typically involves cyclization of 4-amino-5-mercapto-1,2,4-triazole derivatives with substituted carboxylic acids or aldehydes under reflux conditions. For example, reacting 3-(4-morpholinylmethyl)-4-amino-5-mercapto-1,2,4-triazole with 4-methoxycinnamaldehyde in ethanol or toluene, catalyzed by potassium carbonate or sodium hydride, yields the target compound. Optimal conditions (e.g., solvent polarity, temperature, and reaction time) must be empirically determined to maximize yield (≥65%) and purity. Characterization via -NMR and LC-MS is critical to confirm structural integrity .
Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its packing?
- Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals grown via slow evaporation in polar aprotic solvents (e.g., DMSO/water) reveal key interactions:
- C–H⋯N hydrogen bonds between the morpholine nitrogen and thiadiazole protons.
- π–π stacking between the vinyl-linked 4-methoxyphenyl group and adjacent triazole rings.
These interactions dictate packing efficiency and crystallinity, which are crucial for reproducibility in batch synthesis .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across structurally analogous triazolo-thiadiazoles?
- Methodological Answer: Contradictions often arise from substituent-specific effects. For example:
- Electron-withdrawing groups (e.g., trifluoromethyl at position 3) enhance COX-2 selectivity (IC ~0.8 µM) but reduce solubility.
- Methoxy groups improve bioavailability but may sterically hinder target binding.
Systematic SAR studies using isosteric replacements (e.g., morpholinyl vs. piperidinyl) and computational docking (e.g., AutoDock Vina) against targets like 14-α-demethylase (PDB: 3LD6) can clarify discrepancies .
Q. How does the vinyl-4-methoxyphenyl substituent influence photophysical properties and potential as a fluorescent probe?
- Methodological Answer: The conjugated vinyl group enables π→π* transitions, measurable via UV-Vis ( ~320 nm) and fluorescence ( ~450 nm). Quantum yield () calculations (using quinine sulfate as a standard) and time-resolved fluorescence decay assays assess environmental sensitivity. Compare with analogs lacking the vinyl group (e.g., biphenyl derivatives) to isolate substituent effects .
Q. What computational methods predict metabolic stability and toxicity of this compound in preclinical models?
- Methodological Answer: Use in silico tools:
- SwissADME to predict CYP450-mediated metabolism (e.g., morpholine ring oxidation).
- ProTox-II to assess hepatotoxicity (e.g., structural alerts for mitochondrial dysfunction).
Validate with in vitro microsomal assays (e.g., human liver microsomes + NADPH) and Ames test for mutagenicity. Cross-reference with analogs (e.g., 6-iodophenyl derivatives) to identify metabolic hotspots .
Data Contradiction Analysis
Q. Why do some triazolo-thiadiazoles exhibit antimicrobial activity while others show no efficacy despite similar cores?
- Methodological Answer: Activity hinges on substituent electronegativity and lipophilicity. For example:
- Fluorine substituents increase dipole moments (e.g., ) and membrane penetration, enhancing Gram-positive activity (MIC ~4 µg/mL).
- Methoxy groups reduce log values, limiting intracellular accumulation.
Use checkerboard assays to evaluate synergy with standard antibiotics (e.g., ampicillin) and identify resistance-modifying effects .
Key Research Considerations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
